molecular formula C14H12FN5 B6443180 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine CAS No. 2640903-96-2

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine

Cat. No.: B6443180
CAS No.: 2640903-96-2
M. Wt: 269.28 g/mol
InChI Key: CYAMNUHIHBSLRL-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group and a fluorophenyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine ring is constructed through cyclization reactions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under basic conditions to attach the cyclopropyl group to the purine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-9-cyclopropylpurine
  • N-cyclopropyl-4-[4-[[(4-fluoroanilino)-oxomethyl]amino]phenoxy]-7-methoxyquinoline-6-carboxamide

Uniqueness

Compared to similar compounds, 9-cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine may exhibit unique properties due to the specific arrangement of its cyclopropyl and fluorophenyl groups

Properties

IUPAC Name

9-cyclopropyl-N-(4-fluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAMNUHIHBSLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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